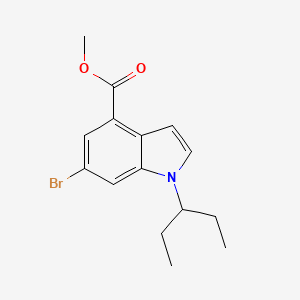![molecular formula C22H34O2 B11827463 Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- is a complex organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with an ethynyldodecyl group, an oxy-methyl group, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2, HNO3, H2SO4
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted benzene derivatives
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethynyldodecyl group can interact with hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethynyl-4-methoxy-: Lacks the dodecyl group, making it less hydrophobic.
Benzene, 1-[[[(1R)-1-ethynylhexyl]oxy]methyl]-4-methoxy-: Contains a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- is unique due to its long ethynyldodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological targets. This makes it a valuable compound for studying hydrophobic interactions in biological systems and for developing new materials with specific properties .
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-methoxy-4-[[(3R)-tetradec-1-yn-3-yl]oxymethyl]benzene |
InChI |
InChI=1S/C22H34O2/c1-4-6-7-8-9-10-11-12-13-14-21(5-2)24-19-20-15-17-22(23-3)18-16-20/h2,15-18,21H,4,6-14,19H2,1,3H3/t21-/m0/s1 |
InChI Key |
SPFKTOGWDFHZBE-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C#C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCC(C#C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


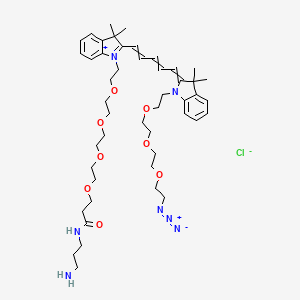


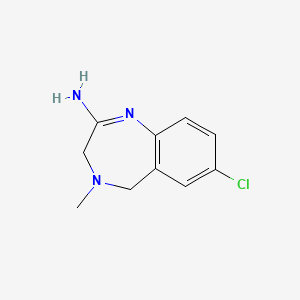
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)

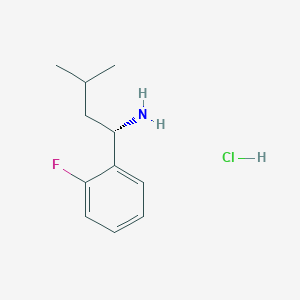
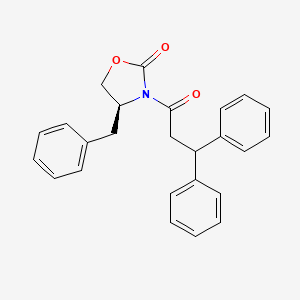


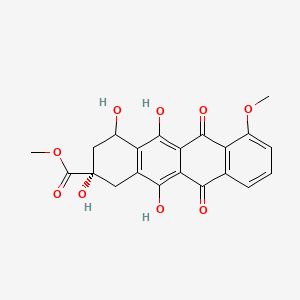

![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
